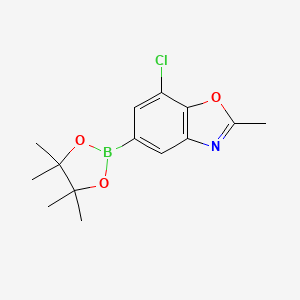
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C, also known as C21H27ClN2O3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
作用机制
The mechanism of action of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C in inhibiting the growth of cancer cells is not yet fully understood. However, research has suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival (Zhang et al., 2019).
Biochemical and Physiological Effects:
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain cancer cell enzymes, as mentioned earlier. Physiologically, it has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the inhibition of cancer growth (Zhang et al., 2019).
实验室实验的优点和局限性
One advantage of using ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C in lab experiments is its potential anti-cancer properties. This makes it a valuable compound for the development of anti-cancer drugs. However, one limitation is that the mechanism of action is not yet fully understood, which can make it difficult to optimize its use in lab experiments.
未来方向
There are many potential future directions for the study of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C. One future direction is to further investigate its mechanism of action, which can lead to the development of more effective anti-cancer drugs. Another future direction is to study its potential applications in other fields, such as in the treatment of other diseases or as a catalyst in chemical reactions. Additionally, further research can be conducted to optimize the synthesis method of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C to improve its yield and purity.
In conclusion, ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C is a chemical compound that has potential applications in various fields, particularly in the development of anti-cancer drugs. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use.
合成方法
The synthesis of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C involves the reaction of 2,5-dimethoxybenzaldehyde with 2-amino-4-chloropyridine in the presence of acetic acid to form the Schiff base, which is then reacted with boron tribromide in dichloromethane to yield the final product. This synthesis method has been reported in a research article by Zhang et al. (2019).
科学研究应用
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C has been studied for its potential applications in various fields. In particular, it has been investigated for its anti-cancer properties. Research has shown that ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells (Zhang et al., 2019). This makes ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C a potential candidate for the development of anti-cancer drugs.
属性
IUPAC Name |
7-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO3/c1-8-17-11-7-9(6-10(16)12(11)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQMNHDCYLFJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)OC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)
![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)
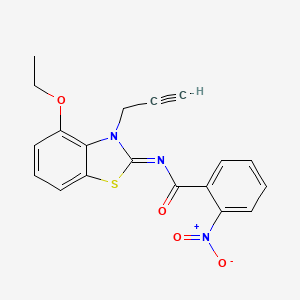
![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2580816.png)
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2580820.png)
![N-(2-Hydroxyethyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2580821.png)
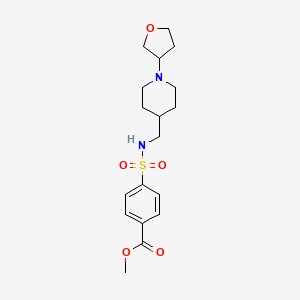
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2580823.png)
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580824.png)
![Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate](/img/structure/B2580826.png)
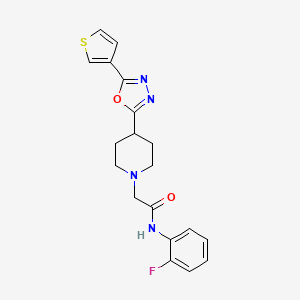
![3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}-N-propylbenzamide](/img/structure/B2580830.png)
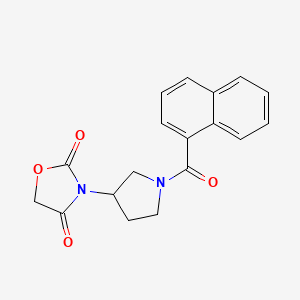
![Ethyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2580832.png)